

HIV-1 inhibitor-60 phenotypic susceptibility compared to NNRTIs

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Compound Focus: HIV-1 inhibitor-60

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Novel and Emerging HIV-1 Inhibitors

Recent studies have identified promising new inhibitors with potent activity against HIV-1, including strains resistant to current NNRTIs.

The table below summarizes a novel small-molecule inhibitor, **BPPT**, and a group of **evolved diarylpyrimidine (DAPY) analogs**, comparing their key properties to established NNRTIs [1] [2].

Inhibitor Name / Type	Reported EC ₅₀ (Anti-HIV-1 Potency)	Key Resistance Mutations Tested Against	Proposed Advantage / Novelty
BPPT (Novel small molecule) [2]	60 nM (against NL4-3 wild-type)	Remains potent against G190A/C/S mutations (which confer high-level resistance to other NNRTIs)	Novel thiadiazole-pyrazole scaffold; distinct resistance mutation profile suggests a unique binding mode

| **Evolved DAPY Analogs** (e.g., **5i3**, **5e2**) [1] | Potent activity against wild-type and RPV-resistant strains | Robust against GH9 triple mutant (K101P/K103N/V108I); 39 passages to select for resistance No phenotypic cross-resistance with known RT drugs | High conformational flexibility and positional adaptability in the NNRTI-binding pocket; good pharmacokinetics and oral bioavailability | | **Reference**

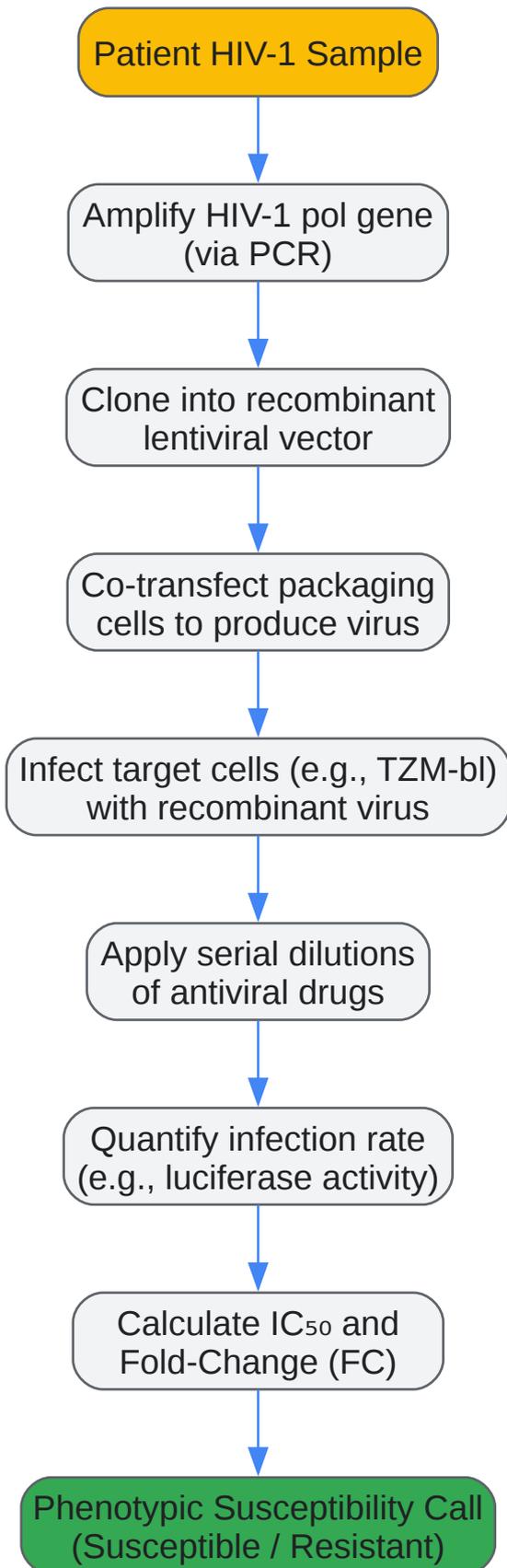
NNRTIs (e.g., Rilpivirine - RPV) [1] | Reference value for comparison | The GH9 triple mutant confers >162-fold resistance to RPV [1] | Provides baseline for established standards |

Experimental Protocols for Phenotypic Susceptibility

The phenotypic susceptibility data for these inhibitors is generated through standardized, multi-step experimental workflows.

- **In Vitro Antiviral Activity Assay** [1] [2]: This is the core method for determining the **EC₅₀** (half-maximal effective concentration). Compounds are evaluated in **TZM-bl reporter cell lines** or **PBMCs** infected with various HIV-1 strains (e.g., NL4-3 wild-type). The readout is typically a luminescence signal or viral antigen expression. This is performed in parallel with cytotoxicity assays to calculate a **Selectivity Index (SI)**.
- **Phenotypic Resistance Profiling** [1] [2]: The potency of a compound is tested against a panel of **recombinant HIV-1 strains harboring specific resistance-associated mutations** (e.g., K103N, Y181C, G190A, or complex combinations like GH9). The **fold-change (FC)** in EC₅₀ compared to the wild-type virus is calculated to quantify resistance.
- **In Vitro Resistance Selection** [1]: This experiment evaluates how easily the virus develops resistance to a new compound. HIV-1 is passaged in cell culture under the selective pressure of the inhibitor. A higher number of passages required to select for resistant mutants indicates a **higher genetic barrier to resistance**.

The following diagram illustrates a generalized recombinant virus phenotypic susceptibility testing workflow, as described in the literature [3].



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Interpretation and Research Implications

For researchers, the key implications of these findings are:

- **Overcoming G190 Mutations:** BPPT's activity against **G190A/S** mutations is significant as these are major resistance pathways for first-generation NNRTIs like Nevirapine and Efavirenz [4] [2].
- **High Barrier to Resistance:** The evolved DAPY analog **5i3** required 39 passages to select for resistance, suggesting a **high genetic barrier** [1]. This is a crucial property for long-term treatment efficacy and is a known improvement over older NNRTIs.
- **Phenotypic Testing is Key:** These discoveries underscore that phenotypic susceptibility testing can reveal advantages not fully predictable from genotype alone, rectifying a portion of genotypic resistance calls [3].

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